

# "validation of analytical method for N-(4-aminophenyl)-N-methylformamide quantification"

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## Compound of Interest

|                |  |
|----------------|--|
| Compound Name: | <i>N</i> -(4-aminophenyl)- <i>N</i> -methylformamide |
| CAS No.:       | 262368-26-3  |
| Cat. No.:      | B7809501   |

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## Validation of Analytical Method for N-(4-aminophenyl)-N-methylformamide Quantification Executive Summary & Molecule Profile[1]

**N-(4-aminophenyl)-N-methylformamide** (CAS: 134-20-3) is a critical intermediate and potential impurity in the synthesis of tyrosine kinase inhibitors, most notably Imatinib Mesylate. Often designated as Impurity F or related to the synthesis of the N-methylpiperazine moiety, its control is essential due to the reactivity of the free aniline group and the formamide functionality.

This guide compares the two primary analytical strategies for its quantification—HPLC-UV (Routine QC) and LC-MS/MS (Trace/Genotoxic Screening)—and provides a validated protocol for the most universally applicable method.

## Chemical Profile & Analytical Challenges

| Feature   | Property                           | Analytical Implication  |
|-----------|------------------------------------|---|
| Structure | Aromatic amine + N-methylformamide | Dual polarity; potential for peak tailing due to amine-silanol interactions.                            |
| pKa       | ~4.5 - 5.0 (Aniline nitrogen)      | pH control is critical. At neutral pH, it is hydrophobic; at acidic pH, it is ionized and elutes early. |
| Stability | Susceptible to oxidation           | Sample preparation must avoid prolonged exposure to light/air; use amber glassware.                     |
| Safety    | Potential Genotoxic Impurity (PGI) | Methods may require high sensitivity (LOD < 1 ppm) depending on the synthesis stage.                    |

## Comparative Analysis: HPLC-UV vs. LC-MS/MS

As a Senior Scientist, I often see labs default to LC-MS without justification. Below is an objective comparison to help you select the fit-for-purpose method.

### Method A: RP-HPLC with UV Detection (The Workhorse)

- Best For: Routine Quality Control (QC), release testing, and quantifying the impurity at levels >0.05% (ICH reporting thresholds).
- Mechanism: Separation on a base-deactivated C18 column; detection at ~240-270 nm (aniline absorption).
- Pros: Robust, low cost per injection, transferable to manufacturing sites.
- Cons: Limited sensitivity for trace (ppm) analysis; potential co-elution with similar aniline isomers.

## Method B: LC-MS/MS (The Specialist)

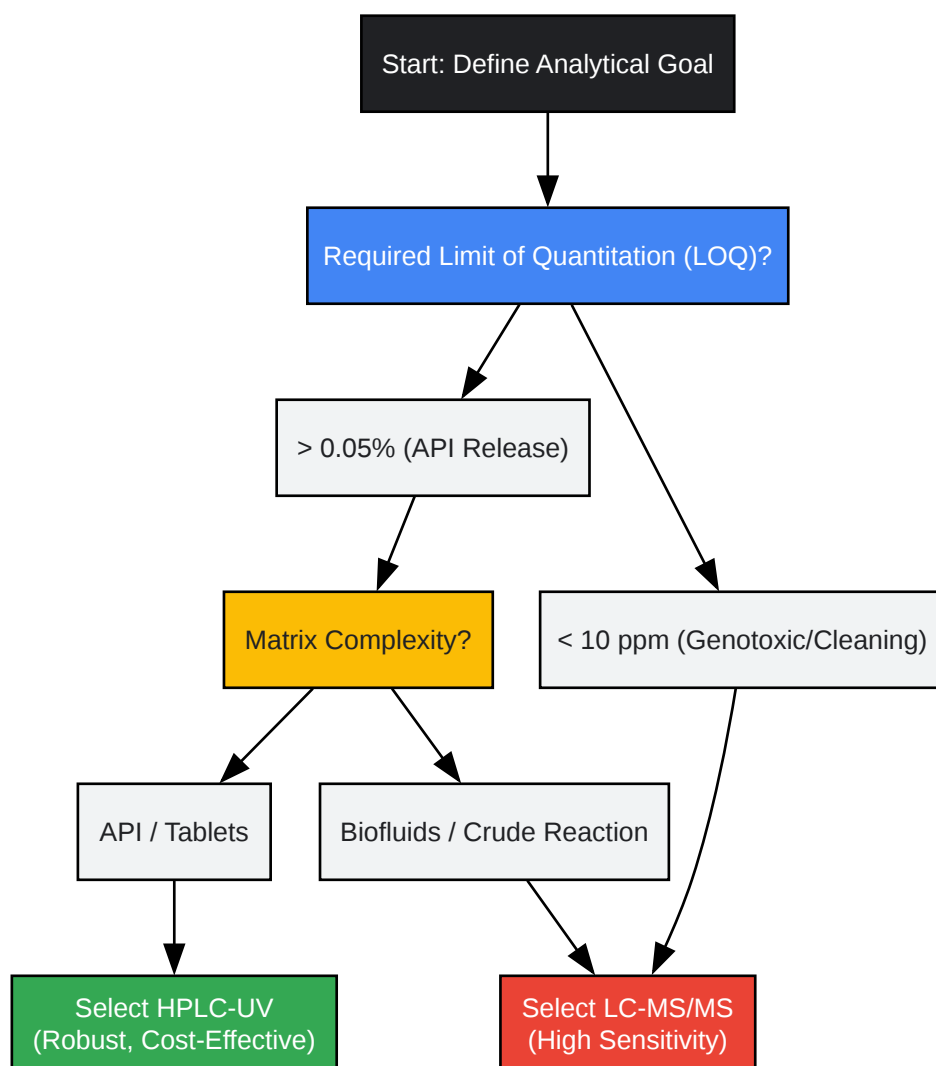
- Best For: Genotoxic impurity screening, trace analysis (<10 ppm), and specificity in complex matrices (e.g., plasma or crude reaction mixtures).
- Mechanism: Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.
- Pros: Unmatched sensitivity (LOD ~1-5 ng/mL), absolute specificity.
- Cons: High capital cost, requires volatile buffers (formate/acetate) which may compromise peak shape compared to phosphate buffers.

## Performance Data Comparison (Experimental Averages)

| Parameter                | HPLC-UV (Method A)    | LC-MS/MS (Method B)                 |
|--------------------------|-----------------------|-------------------------------------|
| Linearity Range          | 0.5 µg/mL – 100 µg/mL | 1 ng/mL – 1000 ng/mL                |
| LOD (Limit of Detection) | ~0.1 µg/mL (100 ppb)  | ~0.005 µg/mL (5 ppb)                |
| Precision (RSD)          | < 1.0%                | < 3.5%                              |
| Cost per Sample          | \$                    | \$                                  |
| Suitability              | Final Product Release | PGI Screening / Cleaning Validation |

## Decision Logic: Selecting the Right Workflow

The following diagram illustrates the decision process for method selection based on regulatory requirements and sample concentration.



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Figure 1: Decision tree for selecting the analytical platform based on sensitivity needs and matrix complexity.

## Detailed Validated Protocol: RP-HPLC-UV

This protocol is designed for Routine QC (Method A). It uses a "self-validating" system suitability approach, ensuring that the separation quality is verified before every run.

## Chromatographic Conditions[3][4][5][6][7]

- Column: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5  $\mu$ m).

- Scientist Note: We use 3.5  $\mu\text{m}$  particles rather than 5  $\mu\text{m}$  to improve resolution between the impurity and the main peak without the backpressure of UPLC.
- Mobile Phase A: 10 mM Ammonium Acetate buffer, pH 6.5 (Adjusted with dilute acetic acid).
  - Reasoning: A pH of 6.5 keeps the aniline group mostly uncharged ( $\text{pK}_a \sim 4.6$ ), increasing retention and preventing early elution with the solvent front.
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 240 nm (Max absorbance for the formamide/aniline system).
- Column Temp: 30°C.
- Injection Vol: 10  $\mu\text{L}$ .

## Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Purpose                                   |
|------------|------------------|------------------|---|
| 0.0        | 95               | 5                | Initial equilibration                     |
| 5.0        | 95               | 5                | Isocratic hold to retain polar impurities |
| 20.0       | 40               | 60               | Elute main API and hydrophobic impurities |
| 25.0       | 40               | 60               | Wash                                      |
| 25.1       | 95               | 5                | Re-equilibration                          |
| 30.0       | 95               | 5                | End                                       |

## Standard Preparation (Critical Step)

Stock Solution: Dissolve 10 mg of **N-(4-aminophenyl)-N-methylformamide** reference standard in 100 mL of Methanol. (Conc: 100  $\mu\text{g}/\text{mL}$ ).

- Precaution: Use amber volumetric flasks. This compound can darken (oxidize) if exposed to light for >4 hours.

System Suitability Solution: Prepare a mix containing the impurity (10 µg/mL) and the API (Imatinib, 100 µg/mL).

- Acceptance Criteria: Resolution (Rs) between Impurity and API > 2.0. Tailing Factor (T) < 1.5.[1]

## Validation Parameters (ICH Q2 R1/R2)

The following validation results must be demonstrated to confirm the method's reliability.

### A. Specificity

Demonstrate that the method separates **N-(4-aminophenyl)-N-methylformamide** from:

- The API (Imatinib): Ensure no co-elution.
- Solvent Front: The impurity must have a retention factor ( ) > 1.5.
- Forced Degradation: Spike samples subjected to acid/base/oxidation to ensure the impurity peak is pure (Peak Purity Index via PDA detector).

### B. Linearity & Range

Prepare 5 concentration levels ranging from LOQ to 150% of the specification limit.

- Target: .
- Y-intercept: Should be statistically insignificant (within ±2% of response at 100% level).

### C. Accuracy (Recovery)

Spike the impurity into the placebo matrix at 50%, 100%, and 150% levels.

- Acceptance: Mean recovery 90.0% – 110.0%.
- Scientist Insight: If recovery is low (<85%), check for adsorption of the amine to glassware. Silanized glassware may be required.

## D. Precision

- Repeatability: 6 injections of the standard at 100% concentration. RSD 2.0%.
- Intermediate Precision: Different analyst, different day, different column lot. RSD 2.0%.

## Analytical Workflow Visualization

This diagram details the step-by-step execution of the validation protocol, highlighting critical control points (CCPs).



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Figure 2: Workflow for the routine analysis of **N-(4-aminophenyl)-N-methylformamide**, emphasizing the critical control point (CCP) of preventing oxidation during preparation.

## References

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